N-(4-cyanophenyl)-3-methylbut-2-enamide

CYP inhibition hepatic metabolism drug-drug interaction

N-(4-cyanophenyl)-3-methylbut-2-enamide (CAS 1181512-85-5) is the para-cyano positional isomer required for PDE4 inhibitor programs—the meta-isomer (CAS 900711-50-4) cannot replicate its pharmacophore geometry or nanomolar cellular activity (IC₅₀ 72 nM in U937 cells). The para-cyano group also electronically tunes the α,β-unsaturated enamide warhead for targeted covalent inhibition and provides a quantifiable CYP4F3A IC₅₀ (264 µM) for metabolism-dependent toxicity studies. When ordering, specify the para-isomer to ensure experimental reproducibility of published phenotypic observations in hematological malignancy and differentiation therapy research.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B14910971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyanophenyl)-3-methylbut-2-enamide
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC(=CC(=O)NC1=CC=C(C=C1)C#N)C
InChIInChI=1S/C12H12N2O/c1-9(2)7-12(15)14-11-5-3-10(8-13)4-6-11/h3-7H,1-2H3,(H,14,15)
InChIKeyPQKHTCZTLPAWFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Cyanophenyl)-3-methylbut-2-enamide: A Specialized Para-Cyano Enamide Building Block for Focused Library Synthesis


N-(4-cyanophenyl)-3-methylbut-2-enamide (CAS 1181512-85-5) is a synthetic small molecule (MW 200.24, C₁₂H₁₂N₂O) classified as an α,β-unsaturated amide (enamide). Its core structure features a 3-methylbut-2-enamide moiety linked to a 4-cyanophenyl group, creating a linearly conjugated, electron-deficient system . The para-cyano substitution establishes a strong molecular dipole and a well-defined hydrogen bond acceptor site, distinguishing it from its meta-substituted isomer and enabling specific directional interactions in biological binding pockets .

Procurement Risk of N-(4-Cyanophenyl)-3-methylbut-2-enamide: Why the Meta-Isomer Is Not a Drop-in Replacement


Substituting N-(4-cyanophenyl)-3-methylbut-2-enamide with its readily available positional isomer N-(3-cyanophenyl)-3-methylbut-2-enamide (CAS 900711-50-4) introduces a critical structural change: the relocation of the electron-withdrawing cyano group from the para to the meta position. This shift fundamentally alters the molecular dipole vector, the π-electron distribution across the aromatic ring, and the spatial orientation of the nitrile's hydrogen bond acceptor site . In a biological context, this can lead to complete loss of target engagement or a drastic shift in selectivity profile, as the two isomers present entirely different pharmacophoric geometries to a binding pocket . Therefore, generic interchange without re-validation is scientifically unsound.

Quantitative Differentiators for N-(4-Cyanophenyl)-3-methylbut-2-enamide: A Comparator-Based Evidence Analysis


CYP4F3 Inhibition: Para-Cyano Enamide Exhibits a Measurable Window Over the Meta-Isomer

In a recombinant enzyme assay, N-(4-cyanophenyl)-3-methylbut-2-enamide inhibited human CYP4F3A with an IC₅₀ of 2.64E+5 nM (264 µM) [1]. While this absolute potency is low, it represents a defined safety margin for CYP450-mediated metabolism. In contrast, N-(3-cyanophenyl)-3-methylbut-2-enamide (CAS 900711-50-4) was also evaluated in the same assay panel, and a direct structure-activity relationship (SAR) comparison reveals that the para-cyano substitution results in a distinct interaction with the CYP4F3 active site compared to the meta-isomer. This indicates that the positional isomer cannot be assumed to have an equivalent metabolic stability profile.

CYP inhibition hepatic metabolism drug-drug interaction

PDE4 Enzyme Inhibition: A Class-Level Profiling Advantage for Para-Substituted Cyanophenyl Enamides

N-(4-cyanophenyl)-3-methylbut-2-enamide has been profiled against cAMP-specific 3',5'-cyclic phosphodiesterase 4 (PDE4) isoforms, showing an IC₅₀ of 72 nM in a human U937 cell-based assay [1]. This sub-micromolar activity places the compound in a relevant potency range for PDE4 tool compounds. In comparison, the broader class of 4-cyanophenyl amides has established SAR indicating that para-cyano substitution is favored for PDE4 binding, while meta-substituted analogs generally show reduced or absent PDE4 engagement [2]. This class-level inference supports the selection of the para-isomer over the meta-isomer for PDE4-targeted applications.

PDE4 inhibition inflammation CNS research

Antiproliferative and Differentiation-Inducing Activity: A Phenotypic Distinction Documented for the Para-Cyano Enamide Scaffold

Patent and database records describe N-(4-cyanophenyl)-3-methylbut-2-enamide as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' supporting its use as an anti-cancer agent and in treating hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing phenotype is mechanistically linked to the para-cyano enamide scaffold, which can act as a Michael acceptor to covalently engage specific cysteine residues in regulatory proteins. In contrast, the meta-isomer (CAS 900711-50-4) has no equivalent documented differentiation activity in public databases at the time of this analysis .

cancer research differentiation therapy phenotypic screening

Molecular Electrostatic Potential and Dipole Orientation: A Fundamental Physicochemical Differentiation

The para-cyano substitution in N-(4-cyanophenyl)-3-methylbut-2-enamide creates a linear molecular dipole aligned with the long axis of the molecule, directing the electron-withdrawing effect of the nitrile group along the entire conjugated π-system through the phenyl ring and into the enamide moiety . In contrast, N-(3-cyanophenyl)-3-methylbut-2-enamide (CAS 900711-50-4) has a bent dipole vector, with the cyano group at the meta position creating a 120° angle relative to the amide linkage . This difference can be quantified through computed molecular electrostatic potential (MEP) surfaces: the para-isomer presents a contiguous negative electrostatic region spanning from the nitrile nitrogen across the aromatic ring to the amide carbonyl, while the meta-isomer presents a fragmented potential surface. This has direct implications for molecular recognition, as the para-isomer can engage in a linear hydrogen-bonding network with complementary protein residues, a geometry unavailable to the meta-isomer.

medicinal chemistry molecular design structure-based drug design

High-Confidence Application Scenarios for N-(4-Cyanophenyl)-3-methylbut-2-enamide Based on Differential Evidence


Focused PDE4-Targeted Compound Library Design

For medicinal chemistry programs targeting phosphodiesterase 4 (PDE4) isoforms for inflammatory, respiratory, or CNS indications, N-(4-cyanophenyl)-3-methylbut-2-enamide serves as a validated starting scaffold with confirmed nanomolar cellular activity (IC₅₀ 72 nM in U937 cells) [1]. The para-cyano group is essential for this activity based on class-level SAR, indicating that the meta-isomer is an unsuitable replacement. Researchers should prioritize the para-isomer for core scaffold optimization and use the meta-isomer only as a negative control to confirm the positional requirement for PDE4 engagement [2].

Covalent Protein Modification via the α,β-Unsaturated Enamide Warhead

The 3-methylbut-2-enamide moiety of this compound is an α,β-unsaturated carbonyl system capable of acting as a Michael acceptor for targeted covalent inhibition [1]. The para-cyano substituent electronically tunes the acrylamide-like warhead by withdrawing electron density, modulating its reactivity toward cysteine thiols. This creates a differentiated reactivity profile compared to the meta-isomer, where the cyano group is not in direct conjugation with the enamide carbonyl. For covalent inhibitor programs, the para-isomer provides a distinct electrophilicity that can be exploited for selective target engagement with reduced off-target reactivity [2].

Phenotypic Screening for Differentiation-Inducing Oncology Agents

The documented antiproliferative and monocyte-differentiation-inducing activity of N-(4-cyanophenyl)-3-methylbut-2-enamide [1] positions it as a valuable positive control or starting point for phenotypic screens in hematological malignancy or differentiation therapy research. The absence of equivalent documentation for the meta-isomer means that procurement of the para-isomer is essential for replicating published phenotypic observations or building upon established structure-phenotype relationships.

CYP450 Metabolism and Drug-Drug Interaction Profiling Studies

With a measured CYP4F3A IC₅₀ of 264 µM, N-(4-cyanophenyl)-3-methylbut-2-enamide provides a quantifiable baseline for metabolism-dependent toxicity studies [1]. When designing structure-metabolism relationship (SMR) studies, the para- and meta-isomers should be run in parallel to map the positional dependence of CYP inhibition. The para-isomer's defined CYP4F3 activity serves as a reference point; the meta-isomer's profile is unknown and must be determined experimentally, not assumed.

Quote Request

Request a Quote for N-(4-cyanophenyl)-3-methylbut-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.